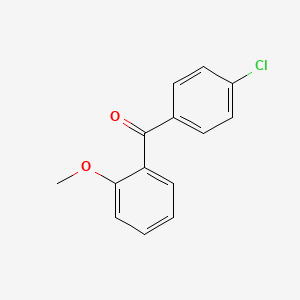

4-Chloro-2'-methoxybenzophenone

Description

Contextual Significance of Benzophenone (B1666685) Derivatives in Scientific Inquiry

The benzophenone framework, characterized by a carbonyl group connecting two phenyl rings, is a ubiquitous and versatile scaffold in the landscape of scientific research. patsnap.comnih.gov These compounds are not only found in numerous naturally occurring molecules with a wide array of biological activities but are also pivotal building blocks in synthetic chemistry. nih.govnih.gov

The structural diversity of benzophenone derivatives, achieved through various substitutions on the phenyl rings, gives rise to a broad spectrum of physicochemical properties and biological effects. nih.gov This has led to their application in diverse fields, from medicinal chemistry to materials science.

Key Research Areas for Benzophenone Derivatives:

Medicinal Chemistry: The benzophenone scaffold is a core component of many pharmacologically active compounds. patsnap.com Researchers have extensively explored its potential in developing agents with anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov The substitution pattern on the aryl rings plays a crucial role in modulating the biological activity of these molecules. nih.gov

Photoinitiators: Benzophenones are widely used as photoinitiators in UV-curable coatings and inks, a testament to their unique photochemical properties. patsnap.com

Organic Synthesis: As versatile synthetic intermediates, benzophenone derivatives are instrumental in the construction of more complex molecular architectures. nih.gov

The sustained interest in benzophenone derivatives is fueled by their proven track record in drug discovery and materials science, making them a cornerstone of modern chemical research. patsnap.comnist.gov

Rationale for Focused Academic Investigation of 4-Chloro-2'-methoxybenzophenone

The specific academic and industrial interest in this compound (CAS No. 78589-10-3) is primarily driven by its identification as a process-related impurity in the synthesis of Pyrotinib. Pyrotinib is a potent, irreversible tyrosine kinase inhibitor used in the treatment of HER2-positive metastatic breast cancer. nih.govmedchemexpress.com

The presence of impurities in pharmaceutical products is a critical concern, as they can potentially affect the safety and efficacy of the drug. Therefore, a thorough understanding of the formation, characterization, and potential biological effects of any impurity is paramount. The designation of this compound as "Pyrotinib Impurity 20" underscores the necessity for its focused investigation. wisc.edu

The synthesis of such compounds often involves a Friedel-Crafts acylation reaction. In the case of this compound, this would typically involve the reaction of anisole (B1667542) (methoxybenzene) with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst. nih.govwisc.edu The study of this reaction is crucial for optimizing the synthesis of the desired pharmaceutical and minimizing the formation of this and other impurities.

Furthermore, the unique substitution pattern of a chloro group at the 4-position and a methoxy (B1213986) group at the 2'-position can influence the compound's physicochemical properties, such as its polarity, solubility, and crystal structure. These characteristics, in turn, can impact its behavior during the manufacturing process and its potential interactions if present in the final drug product.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPWEGLTHSCSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507122 | |

| Record name | (4-Chlorophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78589-10-3 | |

| Record name | (4-Chlorophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Methoxybenzophenone

Photochemical Reactivity and Excited State Dynamics

The photochemistry of benzophenones is a well-studied area, characterized by the high efficiency of intersystem crossing to the triplet state upon photoexcitation. The reactivity of this triplet state is central to the photochemical behavior of these compounds.

Upon absorption of UV radiation, benzophenone (B1666685) and its derivatives are promoted from the ground state (S₀) to an excited singlet state (S₁), typically of n,π* character, which involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. edinst.cometnalabs.com This S₁(n,π) state can then undergo a highly efficient intersystem crossing (ISC) to the lower-energy triplet state (T₁). etnalabs.comresearchgate.netnih.gov For benzophenone itself, the quantum yield for this S₁ → T₁ transition is near unity. etnalabs.comresearchgate.net The efficiency of ISC is often explained by El-Sayed's rules, which favor transitions involving a change in orbital type, such as the ¹(n,π) → ³(π,π*) transition. nih.gov The triplet state of benzophenone is thus readily populated and has a longer lifetime than the singlet state, allowing it to participate in various photochemical reactions. edinst.com

Substituents on the phenyl rings can significantly influence the energy and nature of the triplet state. Electron-donating groups, such as the methoxy (B1213986) group in 4-Chloro-2'-methoxybenzophenone, tend to increase the energy of the n,π* triplet state. nih.govacs.org Conversely, electron-withdrawing groups like chlorine are expected to have a smaller effect or slightly decrease the n,π* triplet energy. acs.org In some cases, strong electron-donating substituents can lead to an "inversion" of the lowest triplet state from the typical n,π* character to a π,π* character, which can alter the molecule's photochemical reactivity.

The lifetime of the triplet state is also affected by substituents. Studies on various substituted benzophenones have shown that the lifetimes of higher triplet excited states (Tn) can range from 110 to 450 picoseconds, with the deactivation pathway being primarily internal conversion, the rate of which is related to the energy gap between the Tn and T₁ states. rsc.org For the lowest triplet state (T₁), the effect of substituents on its lifetime is more complex and not simply governed by the energy gap law. rsc.org In the case of some benzophenone-derived thermally activated delayed fluorescence (TADF) emitters, substituting a phenyl group with a methoxy group has been shown to suppress non-radiative triplet quenching by an order of magnitude, thereby enhancing luminescence efficiency. rsc.org

Table 1: Triplet State Properties of Selected Benzophenone Derivatives

| Compound | Triplet State Energy (ET) (kJ/mol) | Lowest Triplet State Character | Comments |

| Benzophenone | ~289 | n,π | Highly efficient intersystem crossing. edinst.comrsc.org |

| 4-Methoxybenzophenone (B1664615) | ~288-290.4 | n,π / π,π* mixture | Character depends on solvent polarity; π,π* favored in polar solvents. rsc.org |

| 4-Chlorobenzophenone | ~287 | n,π | Cl-substituent has a minor effect on triplet energy. rsc.org |

| 4,4'-Dichlorobenzophenone | - | n,π | Used as a photocatalyst. nih.gov |

| 4,4'-Dimethoxybenzophenone | - | π,π | Electron-donating groups stabilize the π,π state. acs.org |

A hallmark of the n,π* triplet state of benzophenones is its ability to abstract hydrogen atoms from suitable donor molecules. oup.comrsc.orgyoutube.com This process, known as hydrogen atom transfer (HAT), is a fundamental step in the photoreduction of benzophenones. youtube.comresearchgate.net The photo-excited triplet benzophenone acts as a diradical and can abstract a hydrogen atom, typically from a C-H or O-H bond of a solvent or other substrate, to form a stable benzoketyl radical. oup.comrsc.org This reactivity is a cornerstone of benzophenone's utility as a photoinitiator and in various photocatalytic applications. nih.govacs.org

The general mechanism for intermolecular HAT is as follows: BP + hν → ¹BP* → ³BP* ³BP* + R-H → [BP-H]• + R•

Here, ³BP* represents the triplet-excited benzophenone, R-H is the hydrogen donor, and [BP-H]• is the resulting ketyl radical. The radical R• can then undergo further reactions. In the absence of other substrates, two ketyl radicals can dimerize to form benzopinacol. researchgate.net

Intramolecular HAT can also occur if a suitable hydrogen donor is present within the molecule itself. For instance, the photolysis of 2-benzyloxy-4-methoxybenzophenone proceeds via an internal hydrogen transfer from the benzylic position to the excited carbonyl group, generating a biradical species which then cyclizes to form a benzofuran (B130515) derivative. rsc.org It is conceivable that this compound could undergo similar intramolecular reactions if appropriate ortho-substituents with abstractable hydrogens were present.

Substituents on the aromatic rings of benzophenone play a critical role in modulating its photophysical properties and photoreduction mechanisms. rsc.org The position and electronic nature of the substituent determine its influence on the absorption spectrum, the character of the excited states, and the kinetics of subsequent reactions.

Electron-donating groups, like the 2'-methoxy group in this compound, can cause a bathochromic (red) shift in the absorption spectrum. They also tend to increase the energy of the n,π* state while lowering the energy of the π,π* state. nih.govacs.org This can lead to a change in the nature of the lowest excited triplet state, potentially reducing the efficiency of hydrogen abstraction, as π,π* triplets are generally less reactive in HAT reactions than n,π* triplets.

Electron-withdrawing groups, such as the 4-chloro group, generally have a smaller impact on the absorption spectrum but can influence the reactivity of the excited state. acs.org They tend to decrease the energy of the n,π* level slightly. acs.org In the context of photoreduction, the presence of a halogen, like chlorine, can introduce alternative photochemical pathways, such as photoinduced dechlorination, which has been observed for compounds like 4-chlorobiphenyl. rsc.org

Oxidative and Reductive Transformations

Beyond its rich photochemistry, this compound can undergo various ground-state oxidative and reductive transformations, primarily centered on the ketone functional group.

The electrochemical reduction of benzophenones in aprotic solvents typically occurs in two successive one-electron steps. researchgate.net The first step forms a radical anion (ketyl radical anion), and the second, at a more negative potential, generates a dianion. researchgate.net

The reduction potential of benzophenones is sensitive to the nature of the substituents on the aromatic rings. researchgate.net Electron-withdrawing groups, like the chloro group, make the reduction easier (less negative potential) by stabilizing the resulting radical anion and dianion. Conversely, electron-donating groups, such as the methoxy group, make the reduction more difficult (more negative potential). researchgate.net

For this compound, the opposing effects of the chloro and methoxy groups would influence its reduction potential. The electron-withdrawing 4-chloro group would shift the potential to a less negative value compared to unsubstituted benzophenone, while the electron-donating 2'-methoxy group would shift it to a more negative value. The net effect would depend on the relative magnitude of these influences. Studies on the photoelectrochemical reduction of 4-halobenzophenones have provided insights into the mechanisms of these processes. deakin.edu.au Furthermore, the electrochemical degradation of benzophenone-based sunscreen agents has been investigated, showing that these compounds can be broken down via electrochemical oxidation. nih.gov

Table 2: Relative Reduction Potentials of Substituted Benzophenones

| Substituent | Effect on Reduction Potential | Reason |

| Electron-donating (e.g., -OCH₃, -NH₂) | More negative (harder to reduce) | Destabilizes the radical anion. researchgate.net |

| Electron-withdrawing (e.g., -Cl, -Br) | Less negative (easier to reduce) | Stabilizes the radical anion through inductive/resonance effects. researchgate.net |

The ketone moiety of this compound is susceptible to oxidation, most notably through the Baeyer-Villiger oxidation. wikipedia.orgsigmaaldrich.com This reaction converts a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl group, typically using a peroxyacid (e.g., m-CPBA) or other peroxides as the oxidant. wikipedia.orgsigmaaldrich.com

The Baeyer-Villiger oxidation of an unsymmetrical ketone like this compound is a regioselective process. adichemistry.comorganic-chemistry.org The regioselectivity is determined by the relative migratory aptitude of the two groups attached to the carbonyl carbon. The group that is better able to stabilize a positive charge in the transition state will preferentially migrate. adichemistry.comstackexchange.com

The general order of migratory aptitude is: Tertiary alkyl > Secondary alkyl ≈ Phenyl > Primary alkyl > Methyl organic-chemistry.orgstackexchange.com

For substituted phenyl groups, electron-donating groups enhance the migratory aptitude, while electron-withdrawing groups decrease it. adichemistry.comresearchgate.net In the case of this compound, the two migrating groups are the 4-chlorophenyl group and the 2'-methoxyphenyl group.

4-Chlorophenyl group: The chloro group is electron-withdrawing, which deactivates the ring and decreases its migratory aptitude compared to an unsubstituted phenyl group.

2'-Methoxyphenyl group: The methoxy group is electron-donating, which activates the ring and increases its migratory aptitude.

Therefore, in the Baeyer-Villiger oxidation of this compound, the 2'-methoxyphenyl group is expected to migrate preferentially, leading to the formation of 4-chlorophenyl 2-methoxybenzoate (B1232891) as the major product. The stereochemistry of the migrating group is retained during the reaction. youtube.com

Halogenation and Substituent Exchange Reactions

The reactivity of this compound is dominated by the chemistry of its two substituted aromatic rings. The presence of a chloro group on one ring and a methoxy group on the other, bridged by a deactivating carbonyl group, creates a molecule with distinct regions of electron density and reactivity.

Electrophilic Substitution on Aromatic Rings

The most common reactions for the aromatic rings of this compound are electrophilic aromatic substitutions (EAS). uomustansiriyah.edu.iq This class of reactions is fundamental to aromatic chemistry and involves an electrophile replacing a hydrogen atom on the aromatic ring. The general mechanism proceeds in two principal steps:

Formation of the Sigma Complex (Arenium Ion) : The π-electrons of an aromatic ring act as a nucleophile, attacking an electrophile (E+). This initial attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as a sigma complex or arenium ion. nih.gov The positive charge in this intermediate is delocalized across the non-sp2 hybridized carbon atom.

Deprotonation to Restore Aromaticity : A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile. This step restores the stable aromatic system and yields the substituted product.

In the case of this compound, an electrophile can potentially attack either of the two phenyl rings. The specific ring that is attacked and the position of the substitution are not random; they are precisely controlled by the electronic effects of the substituents already present on each ring: the chloro, methoxy, and carbonyl groups.

Influence of Chloro and Methoxy Substituents on Reactivity and Regioselectivity

The rate (reactivity) and orientation (regioselectivity) of electrophilic aromatic substitution are dictated by the electron-donating or electron-withdrawing nature of the substituents attached to the benzene (B151609) rings. libretexts.orgyoutube.com Substituents influence the stability of the intermediate sigma complex through inductive and resonance effects. youtube.com

Activating Groups : These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They stabilize the positively charged sigma complex. minia.edu.eg

Deactivating Groups : These groups withdraw electron density from the ring, making it less nucleophilic and less reactive than benzene. They destabilize the sigma complex. minia.edu.eg

The substituents in this compound exert competing influences on the two aromatic rings.

Ring A: The 4-Chlorophenyl Ring This ring is substituted with a chlorine atom at position 4 and is attached to the carbonyl carbon.

Carbonyl Group (-CO-) : The benzoyl group is a moderately deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring significantly less reactive. It is a meta-director.

Ring B: The 2'-Methoxyphenyl Ring This ring contains a methoxy group at the 2' position.

Methoxy Group (-OCH₃) : The methoxy group is a strongly activating substituent. minia.edu.eg While the oxygen atom is electronegative (inductive withdrawal), its effect is vastly overshadowed by its powerful electron-donating resonance effect, where a lone pair on the oxygen can delocalize into the aromatic ring. This greatly increases the ring's nucleophilicity and stabilizes the arenium ion intermediate. The methoxy group is a strong ortho, para-director. youtube.com

When comparing the two rings, the 2'-methoxyphenyl ring (Ring B) is significantly more activated towards electrophilic substitution than the 4-chlorophenyl ring (Ring A). The powerful activating effect of the methoxy group makes its attached ring the primary site of reaction. The combined deactivating effects of the chloro group and the central carbonyl group render Ring A much less susceptible to electrophilic attack.

Therefore, in a halogenation reaction (e.g., bromination or chlorination), the substitution is expected to occur exclusively on the methoxy-substituted ring. The methoxy group directs incoming electrophiles to the positions ortho and para to itself. In this compound, these positions are C3' (ortho), C5' (para), and C1' (ortho, which is blocked). Steric hindrance from the adjacent benzoyl group may slightly disfavor substitution at the C3' position. Consequently, the major product of electrophilic halogenation is predicted to be substitution at the C5' position, which is para to the strongly activating methoxy group.

Data Tables

The directing effects of the individual substituents are summarized below.

| Substituent | Effect on Reactivity | Directing Influence | Primary Mechanism |

| -Cl (Chloro) | Deactivating | ortho, para | Inductive Withdrawal > Resonance Donation uomustansiriyah.edu.iqlibretexts.org |

| -OCH₃ (Methoxy) | Strongly Activating | ortho, para | Resonance Donation >> Inductive Withdrawal minia.edu.eg |

| -C(O)R (Ketone) | Deactivating | meta | Inductive & Resonance Withdrawal |

Based on these principles, the predicted outcome for an electrophilic halogenation reaction is outlined in the following table.

| Reactant | Predicted Site of Substitution | Major Product(s) | Rationale |

| This compound | C5' position of the methoxy-substituted ring | 4-Chloro-5'-halo-2'-methoxybenzophenone | The -OCH₃ group is a powerful activating, ortho, para-director, making its ring the most reactive. The para position (C5') is electronically favored and sterically accessible. youtube.comminia.edu.eg |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR spectroscopy are fundamental for establishing the regiochemistry of 4-Chloro-2'-methoxybenzophenone, ensuring the correct placement of the chloro and methoxy (B1213986) substituents on the benzophenone (B1666685) framework.

In the ¹H NMR spectrum, the protons on the two aromatic rings exhibit distinct chemical shifts and coupling patterns. The protons on the chlorinated phenyl ring typically appear as a set of doublets, while the protons on the methoxy-substituted ring show more complex splitting patterns due to the influence of the methoxy group. The integration of the proton signals confirms the number of protons in each distinct chemical environment.

The ¹³C NMR spectrum provides complementary information by revealing the chemical shift of each unique carbon atom in the molecule. The carbonyl carbon is readily identified by its characteristic downfield shift. The carbon atoms attached to the chlorine and methoxy groups also have distinct chemical shifts, as do the other aromatic carbons. For instance, in a related compound, 4-methoxybenzophenone (B1664615), the carbonyl carbon appears at approximately 195.6 ppm. rsc.org The specific chemical shifts observed for this compound allow for unambiguous confirmation of the substitution pattern.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Benzophenones

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 4-Methylbenzophenone | 7.78 (d, 2H), 7.72 (d, 2H), 7.56 (t, 1H), 7.47 (t, 2H), 7.28 (d, 2H), 2.44 (s, 3H) | 196.5, 143.3, 138.0, 134.9, 132.2, 130.3, 130.0, 129.0, 128.2, 21.7 |

| 4-Methoxybenzophenone | 7.85-7.82 (m, 2H), 7.77-7.74 (m, 2H), 7.58-7.54 (m, 1H), 7.47 (t, 2H), 6.96 (dd, 2H), 3.88 (s, 3H) | 195.6, 163.2, 138.3, 132.6, 131.9, 130.1, 129.8, 128.2, 113.6, 55.5 |

| 4-Chlorobenzophenone | 7.79-7.74 (m, 4H), 7.60 (t, 1H), 7.52-7.44 (m, 4H) | 195.5, 138.9, 137.2, 135.9, 132.7, 131.5, 130.0, 128.7, 128.4 |

Note: Data for related compounds are provided for comparative purposes. rsc.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for differentiating between potential isomers of this compound.

COSY (Correlation Spectroscopy) experiments reveal proton-proton coupling relationships within the molecule. Cross-peaks in a COSY spectrum indicate that two protons are scalar-coupled, typically through two or three bonds. This information helps to trace the connectivity of the proton network within each aromatic ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum arise from the Nuclear Overhauser Effect, which occurs between protons that are close in space, regardless of whether they are bonded. This is particularly useful for establishing the relative orientation of the two phenyl rings and for confirming the ortho position of the methoxy group relative to the carbonyl bridge through the observation of a NOE between the methoxy protons and the protons on the adjacent phenyl ring. The intensity of NOESY cross-peaks is related to the distance between the protons, providing further structural detail.

Mass Spectrometry for Molecular Identification and Degradation Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns. For this compound, MS is crucial for confirming its molecular formula and for identifying potential degradation products.

In a typical mass spectrum, the molecular ion peak (M⁺) will correspond to the molecular weight of the compound. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. wpmucdn.com

Fragmentation analysis provides further structural information. The molecule can fragment in predictable ways upon ionization, and the resulting fragment ions can be analyzed to piece together the structure of the original molecule. Common fragmentation pathways for benzophenones include cleavage at the carbonyl group, leading to the formation of benzoyl and substituted benzoyl cations. miamioh.edu The analysis of these fragments helps to confirm the identity and location of the substituents.

Furthermore, MS is an essential tool for studying the degradation of this compound under various conditions, such as exposure to UV light or chemical reagents. By identifying the mass of the degradation products, it is possible to elucidate the degradation pathways and mechanisms.

Table 2: Common Fragments in the Mass Spectrum of Substituted Benzophenones

| Fragment | Description |

| [M]⁺ | Molecular ion |

| [M - Cl]⁺ | Loss of a chlorine atom |

| [M - OCH₃]⁺ | Loss of a methoxy group |

| [C₇H₄ClO]⁺ | 4-Chlorobenzoyl cation |

| [C₈H₇O₂]⁺ | 2-Methoxybenzoyl cation |

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular "fingerprint."

For this compound, the IR spectrum will show characteristic absorption bands for the carbonyl group (C=O), the carbon-chlorine bond (C-Cl), the carbon-oxygen bonds of the ether (C-O-C), and the aromatic carbon-carbon and carbon-hydrogen bonds. The strong carbonyl stretch is typically observed in the region of 1650-1700 cm⁻¹. fiveable.me The exact position of this peak can be influenced by the electronic effects of the substituents on the phenyl rings. The C-Cl stretching vibration appears in the fingerprint region, typically between 600 and 800 cm⁻¹. fiveable.me

IR spectroscopy is also a valuable tool for monitoring the progress of chemical reactions in real-time. jascoinc.comrsc.orgmt.com For example, in the synthesis of this compound, the disappearance of the hydroxyl (-OH) stretch of a precursor alcohol and the appearance of the carbonyl (C=O) stretch of the product can be monitored to determine the reaction's endpoint. reddit.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1660 - 1680 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ether (C-O-C) | Asymmetric Stretch | 1240 - 1280 |

| Ether (C-O-C) | Symmetric Stretch | 1020 - 1060 |

| Carbon-Chlorine (C-Cl) | Stretch | 700 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical and Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is related to the energy difference between these orbitals.

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions. googleapis.com The π → π* transitions, which are typically more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the carbonyl group. The n → π* transition, which is generally weaker, involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. googleapis.com

The position and intensity of these absorption bands are influenced by the substituents on the benzophenone core. The methoxy group, being an electron-donating group, and the chlorine atom, an electron-withdrawing group, can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts). googleapis.com

UV-Vis spectroscopy is also a primary tool for studying the photochemical behavior of this compound. By irradiating the compound with UV light and monitoring changes in its UV-Vis spectrum, it is possible to study its photostability and identify the formation of photoproducts. researchgate.net Such studies are relevant for understanding the environmental fate of this compound and its potential applications in photochemistry. nih.gov

Table 4: Typical Electronic Transitions in Substituted Benzophenones

| Transition | Description | Typical Wavelength Range (nm) |

| π → π | Excitation of an electron from a π bonding to a π antibonding orbital. | 240 - 280 |

| n → π | Excitation of a non-bonding electron from the carbonyl oxygen to a π antibonding orbital. | 330 - 360 |

X-ray Crystallography for Definitive Solid-State Structural Determination

For this compound, a single-crystal X-ray diffraction analysis would reveal the dihedral angle between the two phenyl rings, which is a key conformational feature of benzophenones. It would also provide precise measurements of the C-Cl, C-O, and C=O bond lengths. The crystal packing, which describes how the molecules are arranged in the crystal lattice, can also be determined, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.netnih.gov

This detailed structural information is invaluable for understanding the physical properties of the compound and for interpreting data from other analytical techniques. It also provides a basis for computational modeling studies of the molecule's behavior.

Computational Chemistry and Theoretical Modeling of 4 Chloro 2 Methoxybenzophenone

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Chloro-2'-methoxybenzophenone, DFT calculations, often employing hybrid functionals like B3LYP, are utilized to determine the optimized molecular geometry and electronic properties. researchgate.netsemanticscholar.org These calculations provide a foundational understanding of the molecule's stability and reactivity.

The optimized geometry reveals the spatial arrangement of atoms and the bond lengths and angles that result in the lowest energy state. This information is critical for understanding how the molecule will interact with other molecules and its environment.

HOMO-LUMO Analysis and Energy Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy indicates its capacity to accept an electron. growingscience.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO-LUMO gap can be calculated to predict its reactivity in various chemical processes. These calculations are fundamental in fields like materials science and drug design. growingscience.com

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.55 |

| ELUMO | -2.90 |

| Energy Gap (ΔE) | 2.65 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the molecule's surface using a color spectrum.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net For this compound, an MEP map would highlight the electronegative oxygen and chlorine atoms as potential sites for electrophilic interaction, while the hydrogen atoms would appear as regions of positive potential.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV Absorption Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. mdpi.com It is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. semanticscholar.orgrajpub.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light. rajpub.com

For this compound, TD-DFT calculations can determine its maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra can then be compared with experimental data to validate the computational model and gain a deeper understanding of the electronic transitions, which are often of a π→π* nature in such aromatic compounds. researchgate.netsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular chemical property. youtube.com These models are built by finding a statistical relationship between calculated molecular descriptors (physicochemical properties or theoretical parameters) and the observed activity. youtube.comyoutube.com

In the context of this compound, QSAR studies could be employed to predict its potential biological activities, such as enzyme inhibition or receptor binding, based on its structural features. nih.govnih.gov By correlating descriptors like steric parameters, electronic properties (e.g., from DFT calculations), and lipophilicity with a known activity of a series of related compounds, a predictive model can be developed. nih.gov This approach is widely used in drug discovery and environmental toxicology to screen new compounds and prioritize them for further experimental testing. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational flexibility and dynamics of a molecule, which are crucial for understanding its behavior in different environments, such as in solution or when interacting with a biological target. nih.govmdpi.com

For this compound, MD simulations can explore its various possible conformations by calculating the trajectories of its atoms. This allows for the identification of the most stable conformers and the energy barriers between them. Understanding the conformational landscape is essential, as different conformers can exhibit different chemical and biological properties. nih.gov

In Silico Prediction of Reactivity and Mechanistic Pathways

In silico methods, which encompass a wide range of computational techniques, are used to predict the reactivity of molecules and elucidate potential reaction mechanisms. By combining data from DFT calculations (such as orbital energies and charge distributions) with other theoretical models, it is possible to forecast how this compound will behave in chemical reactions. researchgate.netsemanticscholar.org

For instance, the calculated HOMO and LUMO energies can indicate its susceptibility to oxidation or reduction. MEP maps can pinpoint the likely sites of electrophilic or nucleophilic attack. Furthermore, computational methods can be used to model the transition states of potential reactions, providing insights into the activation energies and the feasibility of different mechanistic pathways. This predictive capability is invaluable for designing new synthetic routes and understanding the chemical transformations of the compound.

Environmental Behavior and Ecotoxicological Research

Occurrence and Distribution in Aquatic and Terrestrial Environments

Benzophenone (B1666685) and its derivatives are recognized as emerging contaminants and have been detected in various environmental compartments globally.

While specific monitoring data for 4-Chloro-2'-methoxybenzophenone is absent, numerous studies have documented the presence of other benzophenones in aquatic systems. For instance, benzophenone-3 (BP-3), a common UV filter, has been frequently detected in surface water, groundwater, and even drinking water. Its concentrations can range from nanograms per liter (ng/L) to micrograms per liter (µg/L), depending on the proximity to sources such as wastewater treatment plant effluents and recreational areas.

Given its structural characteristics, including a chlorinated phenyl group which can increase persistence, it is plausible that this compound could be present in aquatic environments, particularly in areas with industrial discharge or where products containing this compound are used. The methoxy (B1213986) group might slightly increase its water solubility compared to non-methoxylated benzophenones, potentially influencing its transport in water systems.

Interactive Table: Detection of Related Benzophenone Derivatives in Aquatic Environments

| Compound | Matrix | Concentration Range | Location |

| Benzophenone-3 (BP-3) | Surface Water | up to 2031 ng/L | Various global studies |

| Benzophenone-1 (BP-1) | River Water | Detected | Various global studies |

| Benzophenone-4 (BP-4) | River Water | up to 849 ng/L | Spain |

| 4-Hydroxybenzophenone | River Water | Detected | Various global studies |

This table presents data for related benzophenone compounds to illustrate the potential for environmental occurrence, as specific data for this compound is not available.

The bioaccumulation potential of a chemical is often related to its lipophilicity, commonly expressed as the octanol-water partition coefficient (Log Kow). While the experimentally determined Log Kow for this compound is not available, its structure suggests a moderate to high lipophilicity. The presence of a chlorine atom and a methoxy group on the benzophenone backbone likely contributes to its potential to accumulate in the fatty tissues of organisms.

Studies on other benzophenones, such as BP-3, have demonstrated their ability to bioaccumulate in various aquatic organisms, including algae, daphnids, and fish. The extent of bioaccumulation can be influenced by the organism's trophic level and metabolic capabilities. It is reasonable to hypothesize that this compound would also exhibit a tendency to bioaccumulate in environmental matrices, posing a potential risk to aquatic food webs.

Environmental Transformation Pathways

Once released into the environment, this compound is expected to undergo various transformation processes, including photodegradation, reactions with disinfectants, and biodegradation.

Benzophenones are, by design, UV-absorbing compounds, which makes them susceptible to photodegradation. Direct photolysis occurs when the compound itself absorbs sunlight and undergoes a chemical change. Indirect photolysis involves other substances in the environment, such as dissolved organic matter, which absorb light and produce reactive species that then degrade the compound.

For chlorinated benzophenones, photodegradation can be a significant removal pathway. The carbon-chlorine bond can be susceptible to cleavage under UV irradiation, leading to dechlorination. The methoxy group might also influence the photochemical reactivity of the molecule. While specific studies on the photodegradation of this compound are lacking, research on other chlorinated phenols and benzophenones suggests that both direct and indirect photolysis would likely contribute to its transformation in sunlit surface waters.

Water treatment processes often involve the use of disinfectants like chlorine. These disinfectants can react with organic compounds present in the water to form disinfection by-products (DBPs), which can sometimes be more toxic than the parent compound.

Phenolic compounds, which share structural similarities with the methoxyphenyl moiety of this compound, are known to react with chlorine and bromine. These reactions can involve electrophilic substitution on the aromatic ring. It is plausible that this compound could react with chlorine during water disinfection, potentially leading to the formation of chlorinated transformation products. The presence of the electron-donating methoxy group could activate the aromatic ring towards such reactions.

The biodegradation of benzophenone derivatives has been observed in various environmental settings. Microorganisms in soil, sediment, and wastewater treatment plants can possess the enzymatic machinery to break down these compounds. The structure of this compound, with its chloro and methoxy substituents, will influence its susceptibility to microbial attack.

While some halogenated organic compounds are known to be persistent, microorganisms have been shown to degrade chlorinated aromatic compounds. The biodegradation of benzophenones can proceed through hydroxylation and cleavage of the carbonyl bridge. The ultimate biodegradability, or complete mineralization to carbon dioxide and water, of substituted benzophenones can be limited. It is anticipated that this compound would be subject to microbial transformation, although the specific pathways and rates are currently unknown.

Ecotoxicological Assessment in Aquatic Biota

The introduction of synthetic chemicals into aquatic environments necessitates a thorough evaluation of their potential to harm aquatic life. For this compound, a comprehensive understanding of its ecotoxicological profile is crucial for assessing its environmental risk. Although direct studies on this specific compound are not extensively available in public literature, the broader class of benzophenones, to which it belongs, has been the subject of numerous ecotoxicological investigations. These studies, focusing on various aquatic organisms, offer valuable surrogate information to infer the potential impacts of this compound.

Impact on Microorganisms and Aquatic Invertebrates

Microorganisms, such as algae and bacteria, form the base of most aquatic food webs, while aquatic invertebrates, like crustaceans, are critical links between primary producers and higher trophic levels. The health and abundance of these organisms are fundamental to the stability of aquatic ecosystems.

A study on several benzophenone derivatives, including 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone (B74534), and 4-methylbenzylidene camphor (B46023) (4-MBC), revealed a range of toxicities to these organisms. plos.orgnih.gov The 96-hour median effective concentration (EC50) for C. vulgaris and the 48-hour median lethal concentration (LC50) for D. magna for these compounds are presented below, illustrating the potential for benzophenones to be harmful to aquatic life. plos.orgnih.gov It is important to note that the toxicity can vary significantly based on the specific chemical structure of the derivative. plos.orgnih.gov

Table 1: Acute Toxicity of Selected Benzophenone Derivatives to Aquatic Organisms

| Chemical Compound | Test Organism | Endpoint | Concentration (mg/L) | Toxicity Level | Reference |

|---|---|---|---|---|---|

| 4,4'-dihydroxybenzophenone | Chlorella vulgaris | 96h-EC50 | 183.60 | Low | plos.orgnih.gov |

| Daphnia magna | 48h-LC50 | 12.50 | Medium | plos.orgnih.gov | |

| 2,4,4'-trihydroxybenzophenone | Chlorella vulgaris | 96h-EC50 | 3.50 | High | plos.orgnih.gov |

| Daphnia magna | 48h-LC50 | 3.74 | High | plos.orgnih.gov | |

| 4-methylbenzylidene camphor (4-MBC) | Chlorella vulgaris | 96h-EC50 | 0.16874 | Very High | plos.orgnih.gov |

| Daphnia magna | 48h-LC50 | 0.54445 | Very High | plos.orgnih.gov |

Given that this compound shares the core benzophenone structure, it is plausible that it could exhibit similar toxic effects on aquatic microorganisms and invertebrates. The presence of a chlorine atom and a methoxy group will influence its physicochemical properties, such as lipophilicity and persistence, which in turn will affect its bioavailability and toxicity. However, without specific experimental data for this compound, its precise impact on these vital aquatic organisms remains an area requiring further investigation.

Endocrine Disrupting Properties of Benzophenone Derivatives

A significant concern associated with many benzophenone derivatives is their potential to act as endocrine-disrupting chemicals (EDCs). EDCs are exogenous substances that can interfere with the endocrine (hormone) systems of animals, including aquatic organisms. Such interference can lead to a variety of adverse health effects, including developmental abnormalities, reproductive impairment, and altered behavior.

Multiple studies have identified various benzophenone derivatives as having endocrine-disrupting capabilities. These compounds can mimic or block the action of natural hormones, particularly estrogen. For example, some benzophenones have been shown to bind to estrogen receptors, initiating a cascade of physiological responses that are normally regulated by endogenous estrogens. This can lead to the feminization of male fish, altered sex ratios, and reduced reproductive success in fish populations. researchgate.net

Research has demonstrated that certain benzophenone derivatives possess estrogenic activity. plos.org For example, 2,4,4'-trihydroxybenzophenone has been reported to exhibit strong estrogenic activity in human breast cancer cell lines. plos.org While direct evidence for the endocrine-disrupting potential of this compound is scarce, its structural similarity to other known endocrine-disrupting benzophenones raises a red flag. The potential for this compound to interfere with the hormonal systems of aquatic organisms cannot be dismissed and warrants dedicated research. The World Health Organization/International Programme on Chemical Safety defines an EDC as a substance that alters endocrine function and consequently causes adverse health effects. nih.gov The potential for benzophenone derivatives to fit this definition underscores the need for a precautionary approach to their environmental release.

Advanced Materials Science Applications

Photocatalytic Applications of Benzophenone (B1666685) Scaffolds

Benzophenones are widely recognized for their photocatalytic abilities, acting as catalysts that absorb light to drive chemical reactions. This activity is central to their application in initiating polymerization and in the broader field of photoredox catalysis.

Benzophenone and its derivatives are classic examples of Type II photoinitiators. acs.org Unlike Type I initiators that undergo unimolecular bond cleavage, Type II photoinitiators operate through a bimolecular mechanism. Upon absorption of UV light, the benzophenone molecule is promoted to an excited singlet state, which then rapidly converts to a more stable, longer-lived triplet state through a process called intersystem crossing. researchgate.netmdpi.com

In this excited triplet state, the benzophenone can abstract a hydrogen atom from a suitable donor molecule (a co-initiator), such as an amine or an alcohol. This hydrogen abstraction generates two radicals: a ketyl radical from the benzophenone and a radical from the co-initiator. The latter radical is typically the one that initiates the polymerization of monomers, such as acrylates. researchgate.net

The efficiency of benzophenone-based photoinitiators can be influenced by their chemical structure. For instance, new photoinitiators based on the benzophenone scaffold have been designed for high efficiency under mild LED irradiation conditions. rsc.org The substitution pattern on the benzophenone rings affects the energy of the triplet state and the efficiency of hydrogen abstraction. acs.org In 4-Chloro-2'-methoxybenzophenone, the electron-withdrawing nature of the chlorine atom and the electron-donating methoxy (B1213986) group can influence the reactivity of the excited state, potentially enhancing its photoinitiation capabilities. Polymeric photoinitiators incorporating the benzophenone moiety have also been developed to improve properties like migration stability in UV-cured coatings. researchgate.net

Table 1: Comparison of Benzophenone-Based Photoinitiators

| Photoinitiator System | Monomer | Application | Key Finding | Citation |

|---|---|---|---|---|

| Benzophenone-triphenylamine hybrids | Acrylates, Epoxides | LED 3D Printing | High photoinitiation ability under LED@405 nm; can act as a monocomponent Type II initiator. | rsc.org |

| Benzophenone-functionalized dipeptides | Acrylates | Spatially-controlled polymerization | Supramolecular gel formation localizes the photoinitiator, enabling the creation of structured polymeric materials. | acs.org |

In organic photoredox catalysis, a photosensitizer absorbs light to initiate a single-electron transfer (SET) process, generating radical ions from stable organic molecules. nih.gov This strategy enables novel and previously challenging chemical transformations under mild conditions. nih.gov Benzophenones can serve as effective photosensitizers in these processes. nih.gov

The core mechanism involves the excited triplet state of the benzophenone. This excited state can act as either an oxidant or a reductant, depending on the reaction partner. For example, the excited benzophenone can be reductively quenched by an electron donor or oxidatively quenched by an electron acceptor. This versatility has been harnessed in dual catalytic systems, often pairing a benzophenone photosensitizer with a transition metal catalyst, such as nickel. nih.govacs.org In such systems, the benzophenone can play a dual role, participating in both hydrogen-atom transfer and energy transfer to drive the catalytic cycle. nih.gov

Recent research has demonstrated that benzophenone and its derivatives can activate even challenging substrates. nih.gov The combination of a benzophenone chromophore with a nickel catalyst has become a benchmark system for reactions like C-H functionalization. acs.org The specific substituents on the benzophenone are critical for tuning its redox potential and absorption spectrum, thereby controlling the catalytic process. The chloro and methoxy groups on this compound would modulate its electronic properties, making it a candidate for specific photoredox applications where fine-tuning of the photosensitizer is required.

Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

The benzophenone core is a valuable building block in the design of organic semiconductors for use in OLEDs. researchgate.netmdpi.com Its derivatives have been successfully employed as both the host material that constitutes the bulk of the emissive layer and as the light-emitting dopant itself. researchgate.netnih.gov

In an OLED, the emissive layer is where electrons and holes recombine to produce light. This layer typically consists of a host material doped with a small amount of an emissive guest (dopant). ossila.com An effective host material must possess several key characteristics:

High Triplet Energy: To efficiently transfer energy to a phosphorescent or TADF (Thermally Activated Delayed Fluorescence) dopant, the host's triplet energy must be higher than that of the dopant. noctiluca.euossila.com

Good Thermal and Morphological Stability: The material must be able to withstand the heat generated during device operation without degrading or crystallizing. mdpi.com

Balanced Charge Transport: The ability to transport both electrons and holes (ambipolar transport) is crucial for ensuring that recombination occurs within the emissive layer, maximizing efficiency. ossila.com

Benzophenone derivatives are attractive as host materials due to their high triplet energies. acs.org By chemically linking benzophenone units with other functional groups, researchers have created novel host materials with excellent thermal stability and the ability to support a wide range of phosphorescent emitters, from blue to red. acs.org For example, bicarbazole-benzophenone structures have been synthesized and used as bifunctional materials, acting as both blue emitters and as hosts for green phosphorescent and TADF emitters. mdpi.com The inherent properties of the benzophenone moiety make it a compelling component for developing advanced TADF emitters, which can achieve near-100% internal quantum efficiency by harvesting both singlet and triplet excitons. mdpi.comnih.gov

The performance of an optoelectronic device like an OLED is fundamentally linked to the photophysical properties of its constituent organic materials. ossila.com Tailoring these properties through synthetic chemistry is a key area of research. For benzophenone derivatives, the absorption spectrum, emission wavelength, and quantum efficiency can be precisely tuned by altering the substituents on the aromatic rings. acs.orgnih.gov

The introduction of electron-donating or electron-withdrawing groups can modify the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the bandgap and the color of the emitted light. mdpi.com For this compound, the interplay between the electron-withdrawing 4-chloro group and the electron-donating 2'-methoxy group creates a specific electronic profile. This "push-pull" type of substitution can influence intramolecular charge transfer characteristics, which are vital for designing materials for OLEDs, particularly for TADF emitters. mdpi.com

Computational and experimental studies have shown that substituents significantly affect the solvatochromic behavior and electronic excitation energies of benzophenones. nih.gov This ability to fine-tune photophysical properties allows for the rational design of molecules like this compound for specific roles within an OLED device architecture, whether as a stable, high-triplet-energy host or as a precisely colored emitter. researchgate.netnih.gov

Table 2: Properties of Benzophenone Derivatives in OLEDs

| Compound Type | Application | Key Property/Performance | Citation |

|---|---|---|---|

| Bicarbazole-benzophenone D-A-D derivatives | Blue Emitter & Green Host | High thermal stability (>360 °C), wide bandgap (>3.2 eV), EQE of 4.0% for deep-blue emission. | mdpi.com |

| Benzophenone-based hosts (BP2-BP4) | Universal Host (Red, Green, Yellow, Blue) | High triplet energies (2.95–2.97 eV), enabling use with various phosphors. Max EQE of 19.2% for yellow devices. | acs.org |

Applications in Advanced Polymeric Materials (e.g., photo-induced grafting)

Photo-induced grafting is a powerful surface modification technique used to covalently attach polymer chains onto a substrate, altering its surface properties without changing its bulk characteristics. Benzophenone is a highly effective initiator for this process. jst.go.jpacs.org The method typically involves two steps: first, the benzophenone, either applied to the surface or present in a solution, is activated by UV light. In its excited triplet state, it abstracts hydrogen atoms directly from the substrate's surface, creating reactive radical sites on the polymer backbone. acs.orgresearchgate.net

In the second step, these surface radicals initiate the polymerization of monomers that are introduced to the system, resulting in polymer chains being "grafted" from the surface. acs.org This technique has been used to modify a wide range of materials. For example, hydrophobic polypropylene (B1209903) membranes have been made hydrophilic and charged by grafting acrylic acid onto their surfaces. acs.orgresearchgate.net

Studies comparing different benzophenone derivatives have shown that substituents can influence the efficiency of the grafting process. A study on grafting with poly(methyl methacrylate) found that while benzophenone itself was highly reactive, 4-methoxybenzophenone (B1664615) produced a significant amount of grafted product at a lower UV dose. jst.go.jpresearchgate.net This suggests that the methoxy group on this compound could play a beneficial role in grafting applications. The process allows for the creation of functional surfaces with tailored properties, such as improved wettability, biocompatibility, or adhesion, making it a versatile tool in materials engineering. oup.com

Biological and Medicinal Chemistry Research Structure Activity Focus

Design and Synthesis as a Medicinal Chemistry Scaffold

The design of 4-Chloro-2'-methoxybenzophenone as a medicinal chemistry scaffold is rooted in the established versatility of the benzophenone (B1666685) core. nih.gov The substituted phenyl rings offer opportunities for synthetic modification to modulate physicochemical properties and biological activity. The presence of a chloro group on one phenyl ring and a methoxy (B1213986) group on the other introduces specific electronic and steric features that can influence target binding and metabolic stability.

The synthesis of this compound can be achieved through established organic chemistry reactions. A common method involves the Friedel-Crafts acylation, where 2-methoxybenzoyl chloride reacts with chlorobenzene (B131634) in the presence of a Lewis acid catalyst, such as aluminum chloride. Another potential route is the reaction of 4-chlorobenzoyl chloride with 2-methoxyphenol, followed by a Fries rearrangement. A general synthesis for a related isomer, 4-chloro-4'-methoxybenzophenone, involves the reaction of 4-chlorobenzoyl chloride with anisole (B1667542). chemicalbook.com

Investigated Biological Activities and Structure-Activity Relationships

While extensive research on the specific biological activities of this compound is limited in publicly available literature, the broader class of benzophenone derivatives has been widely investigated for various therapeutic applications. The following sections discuss the known activities of related benzophenone compounds, providing context for the potential of the this compound scaffold.

Anti-inflammatory Potential and Mechanisms of Action

Substituted benzophenones have demonstrated notable anti-inflammatory properties. nih.gov For instance, certain 2-methoxy-4-vinylphenol (B128420) derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), key mediators of inflammation. nih.gov The mechanism of action for some of these compounds involves the suppression of the NF-κB and MAPK signaling pathways. nih.gov Flavones, which share some structural similarities with benzophenones, also exhibit anti-inflammatory activity, with the position of hydroxyl and methoxy groups significantly influencing their potency. nih.gov The anti-inflammatory activity of 2-methoxy-4-vinylphenol, a related phenolic compound, is linked to the inhibition of inducible nitric oxide synthase (iNOS) through the induction of heme oxygenase-1 (HO-1). nih.gov

Anticancer Activity and Cytotoxicity Studies

The benzophenone scaffold is a feature in several compounds investigated for their anticancer potential. nih.gov For example, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which contain a 4-chloro-substituted phenol (B47542) ring, have been synthesized and evaluated for their anticancer activity. nih.gov One of the most potent compounds in this series, 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, demonstrated significant growth inhibition against several cancer cell lines, including SNB-19 (glioblastoma), NCI-H460 (lung cancer), and SNB-75 (glioblastoma). nih.gov The mechanism of action for these particular analogues is believed to involve the inhibition of tubulin polymerization. nih.gov Other studies have shown that the cytotoxic effects of certain plant extracts containing phenolic compounds are correlated with their free radical-scavenging activity. nih.gov

Table 1: Cytotoxicity of a 4-Chloro-phenol Analog Against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Growth Inhibition (%) at 10 µM |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 | 65.12 |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | NCI-H460 | 55.61 |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-75 | 54.68 |

Data sourced from a study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. nih.gov

Antimicrobial and Antiparasitic Properties (e.g., Antileishmanial, Antibacterial)

The antimicrobial and antiparasitic potential of benzophenone derivatives is an active area of research. nih.gov

Antileishmanial Activity: Several benzophenone derivatives have been investigated for their activity against Leishmania species, the protozoan parasites responsible for leishmaniasis. nih.gov In one study, a series of benzophenone derivatives were tested against Leishmania amazonensis, with some compounds showing promising inhibitory activity against the amastigote form of the parasite. nih.gov The mechanism of action for some of these derivatives is proposed to be the inhibition of cysteine proteases, which are essential for the parasite's survival. nih.gov

Antibacterial Activity: The antibacterial properties of various substituted benzophenones have been documented. For example, 2,2′,4-trihydroxybenzophenone has demonstrated activity against both Gram-positive and Gram-negative bacteria. frontiersin.org The presence of hydroxyl groups is thought to be crucial for this activity. frontiersin.org Furthermore, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have shown promising activity against anaerobic Gram-positive bacteria. nih.gov A series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues also exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria, with one derivative showing a minimum inhibitory concentration (MIC) of 8 µg/mL. nih.gov

Table 2: Antibacterial Activity of a 4-Chloro-phenol Analog

| Compound | Bacterial Strain | MIC (µg/mL) |

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-positive bacteria | 8 |

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-negative bacteria | 8 |

Data sourced from a study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. nih.gov

Molecular Interaction Studies with Biological Macromolecules

Enzyme Inhibition Assays

Benzophenone derivatives have been identified as inhibitors of various enzymes. As mentioned previously, some benzophenone derivatives show inhibitory activity against cysteine proteases from Leishmania parasites, such as rCPB2.8 and rCPB3.0, as well as the related enzyme papain. nih.govunifal-mg.edu.br The inhibition mechanism for some of these derivatives has been characterized as non-competitive. nih.gov Furthermore, benzophenone-fused azetidinone derivatives have been investigated as potential inhibitors of fungal 14-alpha-demethylase, an enzyme crucial for fungal cell membrane integrity. nih.gov

Table 3: Enzyme Inhibition by a Benzophenone Derivative

| Compound | Enzyme | Inhibition (%) |

| Benzophenone derivative 1c | Papain | 42.8 ± 0.3 |

Data sourced from a study on the leishmanicidal activity of benzophenone derivatives. nih.gov

Development of Molecular Probes for Biochemical Studies

There is no available research detailing the development or use of this compound as a molecular probe for biochemical studies.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2'-methoxybenzophenone, and how can reaction efficiency be monitored?

The compound is typically synthesized via Friedel-Crafts acylation , where a methoxy-substituted benzoyl chloride reacts with a chlorinated aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- Catalyst loading : 1.2–1.5 equivalents of AlCl₃ to minimize side reactions.

- Solvent : Anhydrous dichloromethane or carbon disulfide for improved selectivity.

- Temperature : 0–5°C to control exothermic reactions. Reaction progress can be monitored using thin-layer chromatography (TLC) with UV visualization or HPLC to quantify intermediates. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Infrared (IR) Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-O-C stretch at ~1250 cm⁻¹). Solvent effects (e.g., CCl₄ vs. CS₂) may shift absorption bands, requiring careful baseline correction .

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at δ ~3.8–4.0 ppm and aromatic protons based on substitution patterns. Chlorine atoms induce deshielding in adjacent carbons.

- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) at m/z 260–262 (accounting for chlorine isotopes) validate molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Discrepancies in IR or NMR data often arise from solvent polarity , impurity interference , or instrument calibration . To mitigate:

Q. What strategies optimize crystallization of this compound for X-ray diffraction studies?

- Solvent selection : Use slow-evaporation methods with ethyl acetate/hexane (1:3) to promote crystal growth.

- Temperature gradient : Cool from 40°C to 4°C over 48 hours to enhance lattice formation.

- Seeding : Introduce microcrystals from prior batches to induce nucleation. Poor crystallinity may result from planar molecular geometry ; consider co-crystallization with halogen-bond acceptors (e.g., 1,4-diazabicyclo[2.2.2]octane) .

Q. How can researchers assess the photostability of this compound under experimental conditions?

- UV irradiation tests : Expose solutions (in acetonitrile or methanol) to UV light (λ = 254–365 nm) and monitor degradation via HPLC-MS at 0, 6, 12, and 24 hours.

- Quantum yield calculation : Use actinometry to quantify photoreaction efficiency.

- Radical trapping : Add antioxidants (e.g., BHT) to identify degradation pathways (e.g., radical-mediated cleavage) .

Q. What are common by-products in the synthesis of this compound, and how can they be identified?

- Di-chlorinated derivatives : Formed via over-halogenation; detect via GC-MS (characteristic m/z peaks at 294–296).

- Unreacted intermediates : Monitor residual benzoyl chloride using Fourier-transform infrared spectroscopy (FTIR) .

- Oxidation products : Methoxy group oxidation to quinones; confirm via cyclic voltammetry or UV-Vis spectroscopy .

Notes for Methodological Rigor

- Contradiction Analysis : Always include internal standards (e.g., anthracene for HPLC) to normalize batch-to-batch variability.

- Advanced Applications : Explore structure-activity relationships (SAR) in drug design by modifying the chloro-methoxy scaffold to target enzyme active sites (e.g., PPAR-α agonists, as seen in fenofibrate derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.